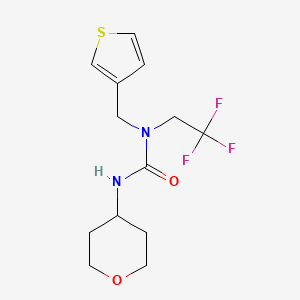
5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride” is a chemical compound with the CAS Number: 1955530-18-3 . It has a molecular weight of 236.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of the compound is C9H15Cl2N3 . The InChI Code is 1S/C9H13N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h3,6-7,10H,2,4-5H2,1H3;2*1H .Aplicaciones Científicas De Investigación
Novel Synthetic Approaches
Research has demonstrated innovative methods for synthesizing pyridine and tetrahydropyridine derivatives, which are key structures in many biologically active compounds. For instance, a study by Yehia et al. (2002) outlines a one-pot synthesis process for dihydropyridines and tetrahydroquinolines, highlighting the versatility of pyridine derivatives in pharmaceutical chemistry and supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).
Development of Antiproliferative Agents
Phenylbipyridinylpyrazole derivatives have been synthesized and evaluated for their potential as antiproliferative agents, showcasing the relevance of pyrazole derivatives in cancer research. A study by Al-Sanea et al. (2015) found that some of these compounds exhibit a broad spectrum of activity against tumor cell lines, suggesting their promise as therapeutic agents against various human malignancies (Al-Sanea, Elkamhawy, Zakaria, Park, Kwon, Lee, Lee, & Kim, 2015).
Magnetic and Structural Studies
Pyrazole-derived Schiff base ligands have been used to form tetranuclear copper(II) complexes, which exhibit interesting ferro- and antiferromagnetic properties. Such studies, like the one conducted by Roy et al. (2009), provide insights into the magnetic interactions among metal centers in these complexes, contributing to the field of molecular magnetism and coordination chemistry (Roy, Mandal, Barik, Gupta, El Fallah, Tercero, Butcher, & Kar, 2009).
Multicomponent Reaction Strategies
The synthesis of pyrazolo[3,4-b]pyridines and their derivatives through multicomponent reactions offers a streamlined approach to creating complex heterocyclic structures. Veisi, Maleki, and Jahangard (2015) described an electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones, demonstrating the utility of electrochemical methods in organic synthesis (Veisi, Maleki, & Jahangard, 2015).
Computational and Spectroscopic Analysis
Computational and spectroscopic analyses play a crucial role in understanding the structural and electronic properties of pyrazole and pyridine derivatives. Kumar et al. (2020) conducted a study that combined experimental and computational methods to analyze the structural and vibrational properties of a biologically relevant pyrazole derivative, offering insights into its potential pharmaceutical applications (Kumar, Kumar, Srivastava, Brahmachari, & Misra, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1,2,3,6-tetrahydropyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h3,6-7,10H,2,4-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTLPVKVZWKQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CCCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2664263.png)
![2-Chloro-N-cyclopropyl-N-[4-(4-propylpiperazin-1-yl)pentyl]propanamide](/img/structure/B2664264.png)

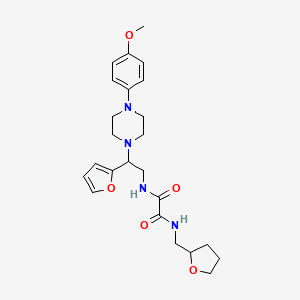

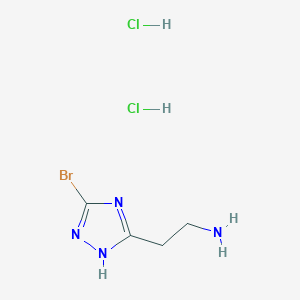
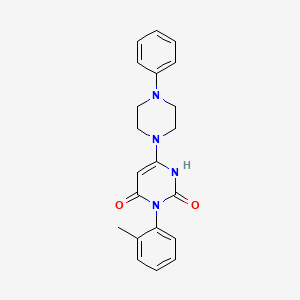
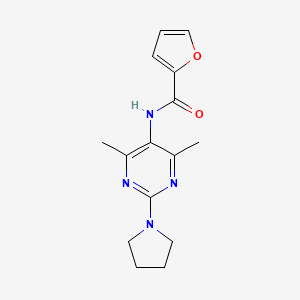

![1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B2664275.png)
![N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2664276.png)
![2-(3-chlorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2664277.png)
![1-(2,5-dimethylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
